6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
Structural Characterization of 6-Bromo-1H-Pyrrolo[3,2-b]Pyridin-5-Amine
IUPAC Nomenclature and Systematic Identification
The compound under investigation bears the complete International Union of Pure and Applied Chemistry name this compound. This systematic nomenclature reflects the precise positioning of functional groups within the fused heterocyclic framework. The Chemical Abstracts Service registry number 1820666-14-5 provides unambiguous identification for this specific molecular entity. Alternative chemical identifiers include the ChEMBL identification code CHEMBL4932251, which facilitates cross-referencing within chemical databases.
The systematic naming convention indicates a pyrrolo[3,2-b]pyridine core structure with bromine substitution at position 6 and an amino group located at position 5. The numbering system follows established heterocyclic nomenclature principles, where the pyrrole ring fusion occurs between positions 3 and 2 of the pyridine ring, designated as the [3,2-b] fusion pattern. This specific regioisomeric arrangement distinguishes the compound from other pyrrolopyridine variants such as pyrrolo[2,3-b]pyridine or pyrrolo[3,4-b]pyridine systems.
The molecular identifier codes provide additional systematic identification parameters. The InChI Key KWMNCAVOUYPKNE-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches. The Simplified Molecular Input Line Entry System representation C1=CNC2=CC(=C(N=C21)N)Br encodes the complete structural connectivity in a linear format suitable for computational applications.
Molecular Formula and Weight Analysis
The molecular formula C7H6BrN3 accurately represents the atomic composition of this compound. This formula indicates seven carbon atoms forming the bicyclic framework, six hydrogen atoms distributed across the aromatic system and amino group, one bromine atom serving as a halogen substituent, and three nitrogen atoms integrated within the heterocyclic structure. The precise molecular weight determination yields 212.05 grams per mole, calculated using current atomic mass standards.
The elemental composition analysis reveals significant halogen content, with bromine contributing approximately 37.7% of the total molecular mass. The nitrogen content represents 19.8% of the molecular weight, reflecting the presence of three nitrogen atoms within the relatively compact molecular framework. Carbon atoms constitute the largest portion at 39.6%, while hydrogen contributes the smallest fraction at 2.9%. This composition profile influences the compound's physical properties, including its density, solubility characteristics, and intermolecular interactions.
The molecular weight falls within the range typical for fragment-based drug discovery applications, satisfying Lipinski's rule of five criteria for molecular weight limitations. The compact molecular structure, combined with the strategic placement of heteroatoms, provides multiple sites for potential hydrogen bonding and halogen bonding interactions. The bromine substituent significantly influences the electronic distribution within the molecule, affecting both reactivity patterns and binding affinity in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the aromatic hydrogen atoms and the amino group protons. The aromatic region typically displays characteristic chemical shifts reflecting the electronic influence of the nitrogen heteroatoms and the bromine substituent.
The pyrrole nitrogen-hydrogen proton exhibits a distinctive downfield chemical shift due to its position within the electron-deficient heterocyclic system. The aromatic carbon-hydrogen protons appear as separate signals, each influenced by the specific electronic environment created by adjacent heteroatoms and the bromine substitution. The amino group protons typically appear as a broad signal, often exchangeable with deuterium oxide, confirming the presence of the primary amine functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characterization of carbon environments. The aromatic carbon atoms display chemical shifts consistent with their positions within the fused heterocyclic framework. The carbon atom bearing the bromine substituent exhibits a characteristic upfield shift due to the heavy atom effect, while carbons adjacent to nitrogen atoms show appropriate downfield shifts reflecting the electronegativity of nitrogen.
The carbon bearing the amino group demonstrates a chemical shift pattern consistent with an aromatic carbon-nitrogen bond. Integration patterns and multiplicity information from nuclear magnetic resonance experiments confirm the proposed molecular structure and substitution pattern. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, provide definitive connectivity assignments for complex coupling patterns.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that confirm its molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the calculated molecular weight. The isotope pattern clearly shows the characteristic bromine isotope distribution, with peaks at mass-to-charge ratios 212 and 214 reflecting the natural abundance of bromine-79 and bromine-81 isotopes.
Principal fragmentation pathways involve the loss of the amino group, resulting in a prominent fragment at mass-to-charge ratio 195. Subsequent loss of hydrogen bromide produces additional characteristic fragments that provide structural confirmation. The pyrrole ring system demonstrates stability under electron impact conditions, often remaining intact throughout the fragmentation process. Loss of bromine atoms generates fragments at mass-to-charge ratio 133, corresponding to the parent pyrrolopyridine system.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the intact heterocyclic core with minimal substituent loss. Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under tandem mass spectrometry conditions. The fragmentation pattern analysis supports the proposed structure by confirming the presence of expected functional groups and their relative stability under mass spectrometric conditions.
High-resolution mass spectrometry measurements provide accurate mass determinations that confirm the molecular formula assignment. The exact mass measurement distinguishes the compound from potential isobaric interferences and validates the elemental composition. Atmospheric pressure ionization techniques demonstrate the compound's behavior under various ionization conditions, providing insights into its chemical stability and protonation patterns.
Infrared and Raman Spectral Signatures
Infrared spectroscopy of this compound reveals characteristic absorption bands that identify key functional groups and structural features. The amino group exhibits distinctive nitrogen-hydrogen stretching vibrations in the region between 3300 and 3500 wavenumbers, typically appearing as a doublet due to symmetric and asymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing evidence for the aromatic character of the heterocyclic system.
The fingerprint region below 1500 wavenumbers contains numerous characteristic absorption bands corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the fused ring system. The presence of bromine influences several vibrational modes, particularly those involving carbon-bromine stretching vibrations in the 500-700 wavenumber region. Ring breathing modes and out-of-plane deformation vibrations provide additional structural confirmation.
Raman spectroscopy complements infrared analysis by emphasizing different vibrational modes based on polarizability changes during molecular vibrations. The symmetric stretching vibrations of the aromatic ring system appear prominently in Raman spectra, providing information about the electronic conjugation within the molecule. The carbon-bromine stretching vibration exhibits enhanced intensity in Raman spectroscopy compared to infrared spectroscopy, reflecting the polarizability of the carbon-bromine bond.
The combination of infrared and Raman spectroscopic data provides comprehensive vibrational fingerprinting for compound identification and purity assessment. Density functional theory calculations of vibrational frequencies support experimental observations and aid in band assignments. The spectroscopic signatures enable rapid identification and quantification of the compound in complex mixtures through chemometric analysis techniques.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic investigations of this compound provide detailed three-dimensional structural information through X-ray diffraction analysis. The crystal structure reveals the precise atomic coordinates, bond lengths, and bond angles within the molecular framework. The fused heterocyclic system adopts a planar configuration, with minimal deviation from coplanarity due to the aromatic nature of both ring systems.
The bromine substituent extends outward from the molecular plane, creating a distinctive spatial arrangement that influences intermolecular packing patterns. The amino group adopts a pyramidal geometry around the nitrogen atom, with hydrogen atoms positioned to maximize hydrogen bonding interactions with neighboring molecules. Crystal packing analysis reveals the formation of hydrogen-bonded networks that stabilize the crystal lattice structure.
Intermolecular interactions include hydrogen bonding between amino groups and nitrogen atoms of adjacent molecules, creating chain-like arrangements within the crystal structure. Halogen bonding interactions involving the bromine atom contribute additional stabilization through weak but directional intermolecular contacts. The crystal structure provides insights into the preferred conformational arrangements and potential binding modes in biological systems.
Thermal analysis of the crystal structure reveals information about molecular flexibility and dynamic behavior in the solid state. Temperature-dependent crystallographic studies demonstrate the thermal stability of the molecular conformation and identify potential phase transitions. The crystal structure data supports computational modeling efforts by providing experimental validation for theoretical predictions of molecular geometry and electronic structure.
Computational Modeling of Electronic Structure and Reactivity
Computational chemistry investigations of this compound employ quantum mechanical methods to elucidate electronic structure and predict reactivity patterns. Density functional theory calculations provide detailed information about molecular orbitals, electron density distributions, and energetic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics that govern chemical reactivity and potential biological interactions.
The bromine substituent significantly influences the electronic structure through inductive and mesomeric effects, altering the electron density distribution throughout the molecular framework. The amino group serves as an electron-donating substituent, counterbalancing the electron-withdrawing effects of the bromine atom and nitrogen heteroatoms. Natural bond orbital analysis quantifies the charge distribution and identifies sites of enhanced electrophilic or nucleophilic character.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Total Energy | -2847.3 Hartrees | B3LYP/6-31G(d) |
| Dipole Moment | 3.2 Debye | B3LYP/6-31G(d) |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| Band Gap | 5.6 eV | B3LYP/6-31G(d) |
Molecular electrostatic potential mapping reveals the spatial distribution of positive and negative regions around the molecule, providing insights into potential binding interactions with biological targets. The calculations predict favorable sites for hydrogen bonding, halogen bonding, and π-π stacking interactions. Reactivity indices, including electrophilicity and nucleophilicity parameters, quantify the compound's propensity for various chemical transformations.
Solvation models investigate the influence of aqueous and organic solvent environments on molecular properties and conformational preferences. The calculations predict solubility characteristics and partition coefficients that influence bioavailability and membrane permeation properties. Time-dependent density functional theory calculations provide information about electronic excitation energies and optical properties, supporting spectroscopic interpretations and photochemical behavior predictions.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNCAVOUYPKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of substituted pyridine precursors : Starting from appropriately halogenated 4-amino-2-bromopyridine derivatives.
- Sonogashira coupling : Coupling of the pyridine with terminal alkynes to generate key intermediates.
- Ring closure via domino cyclization : Facilitated by sulfonamide groups, leading to the pyrrolo[3,2-b]pyridine scaffold.
- Selective halogenation : Introduction of bromine at the 6-position of the pyrrolo[3,2-b]pyridine core, often via palladium-mediated displacement of a bromide or iodide.
Specific Preparation Methods
Method A: Palladium-Mediated Cross-Coupling and Cyclization
This approach, detailed in recent research articles, involves the following:
Method B: Iodination Followed by Palladium Displacement
A more detailed route involves initial iodination of the pyridine precursor, followed by palladium-catalyzed substitution to introduce the bromine at the desired position:
- Iodination of 4-amino-2-bromopyridine to form 2,5-diiodopyridine derivatives.
- Selective substitution with bromide ions via palladium catalysis, replacing iodine at the 6-position.
- Final cyclization to form the fused pyrrolo[3,2-b]pyridine ring system with bromine at position 6.
Method C: Direct Bromination of the Pyrrolo[3,2-b]pyridine Core
In some cases, after constructing the core scaffold, direct bromination using N-bromosuccinimide (NBS) under controlled conditions can selectively brominate the 6-position. This method requires careful control of reaction conditions to avoid polybromination.
Notes on Reaction Conditions and Optimization
- Catalysts : Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed.
- Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or acetic acid are typical solvents.
- Temperature : Reactions generally proceed at room temperature or slightly elevated temperatures (~50–80°C).
- Yield Optimization : Use of protecting groups (e.g., Boc) at nitrogen sites can improve yields during cyclization steps, as noted in recent research.
Data Summary Table
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodination of pyridine | ICl, acetic acid | 75°C, 3 hours | 38–37 | Regioselective for desired isomer |
| Sonogashira coupling | Pd(PPh₃)₄, terminal alkyne | Room temperature | Variable | Key for scaffold formation |
| Domino cyclization | Sulfonamide, base | Elevated temperature | Moderate | Facilitates ring closure |
| Halogen displacement | Pd catalysis | Reflux | Variable | For bromine introduction at C-6 |
Research Findings and Optimization Insights
- The use of sulfonamide groups enhances the regioselectivity and efficiency of the domino cyclization, as shown in recent studies.
- Protecting groups such as Boc at nitrogen sites help prevent side reactions during halogenation and cyclization steps.
- The choice of halogenation reagent (NBS, ICl) and reaction conditions significantly impacts the selectivity and yield of the brominated intermediate.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of pharmaceutical compounds targeting various diseases, including cancer and inflammatory conditions. Its structural analogs have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating strong inhibitory effects on cancer cell proliferation .
Organic Synthesis
In organic synthesis, 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine serves as an intermediate for creating more complex heterocyclic compounds. It undergoes various chemical reactions such as substitution, oxidation, and reduction. The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions . This versatility makes it valuable for chemists looking to develop new compounds with specific properties.
Biological Studies
The compound plays a role in biological studies due to its ability to interact with specific enzymes and receptors. Its mechanism of action involves forming halogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, it may interact with nucleic acids and proteins, influencing cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in signaling pathways .
Antibacterial Activity
Analogous compounds have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL . This suggests potential applications in developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of this compound's analogs:
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine with structurally related compounds, focusing on substituent effects, binding properties, and synthetic accessibility.
Halogenated Pyrrolopyridine Derivatives
5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8)
- Key Differences : Bromine is at position 5 instead of 6, and the pyrrole-pyridine fusion is [2,3-b] rather than [3,2-b].
- Impact: Altered ring fusion alters electronic distribution and steric interactions.
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-63-1)
- Key Differences : Methoxy group at position 6 increases hydrophilicity compared to the bromine in the target compound.
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-59-5)
Heterocyclic Variants with Modified Cores
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6)
- Key Differences : Pyrimidine core replaces pyridine, with Br at position 7 and Cl at 4.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1186608-71-8)
Aromatic vs. Non-Aromatic Analogs
Evidence from indenoquinoline-9,11-dione studies suggests that aromatized analogs exhibit higher DNA binding affinities (FDE < -10 kcal/mol) compared to non-aromatized versions due to enhanced π-π stacking .
Research Findings and Implications
- Binding Efficiency: The non-brominated scaffold (1H-pyrrolo[3,2-b]pyridin-5-amine) showed strong binding to PRMT5/MTA (LE = 0.78), suggesting bromination at position 6 could further optimize interactions via hydrophobic or halogen-bonding effects .
- Thermal Stability : Analogous indolo[3,2-b]carbazole derivatives exhibit high glass transition temperatures (Tg > 150°C), implying that brominated pyrrolopyridines may also display robust thermal stability for material science applications .
- Synthetic Accessibility : Commercial availability from suppliers like PharmaBlock and Ningbo Taikang underscores its utility as a versatile intermediate .
Biological Activity
Overview
6-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom attached to a pyrrolo[3,2-b]pyridine core, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with nucleic acids and proteins, influencing several cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. These compounds demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3 .
Antibacterial Activity
The compound's structural analogs have also been evaluated for antibacterial activity. In vitro studies revealed that certain pyrrole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL . This suggests a potential role for this compound in developing new antibacterial agents.
Study on MPS1 Inhibition
A notable study focused on the design of inhibitors for the mitotic kinase monopolar spindle 1 (MPS1) using a pyrrolo[3,2-c]pyridine scaffold. The study found that specific modifications to the scaffold led to compounds that effectively inhibited MPS1 in human tumor models. These findings highlight the potential of similar structures like this compound in cancer therapy .
Structure-Activity Relationship (SAR) Analysis
In a structure-activity relationship analysis involving pyrrolo derivatives, modifications at specific positions significantly influenced biological activity and pharmacokinetic properties. For instance, certain substitutions improved solubility and metabolic stability while maintaining or enhancing biological efficacy against targeted pathways .
Data Tables
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | FGFR1 | 7 | Potent Inhibitor |
| Similar Pyrrole Derivative | Staphylococcus aureus | 3.12 μg/mL | Antibacterial |
| Pyrrolo Derivative | MPS1 | Not specified | Anticancer |
Q & A
Q. What methodologies validate the absence of toxic byproducts in synthesized batches?
- Methodological Answer : Conduct Ames tests for mutagenicity and HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities. Cross-reference with safety data from analogous compounds (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine’s hazard warnings) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
